Talmetacin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

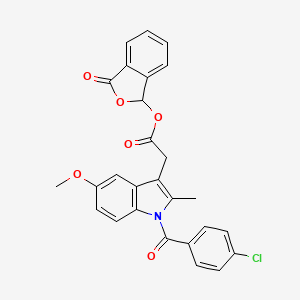

(3-oxo-1H-2-benzofuran-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20ClNO6/c1-15-21(14-24(30)34-27-20-6-4-3-5-19(20)26(32)35-27)22-13-18(33-2)11-12-23(22)29(15)25(31)16-7-9-17(28)10-8-16/h3-13,27H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRIRLDHOQSNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C5=CC=CC=C5C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867278 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67489-39-8 | |

| Record name | Talmetacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067489398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALMETACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FY017I6S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Talmetacin: An Obscure Non-Steroidal Anti-Inflammatory Drug

While the non-steroidal anti-inflammatory drug (NSAID) Talmetacin has been identified as a cyclooxygenase (COX) inhibitor, a comprehensive public record of its discovery, detailed synthesis pathways, and specific experimental data remains largely unavailable in peer-reviewed literature and patent databases. Developed by Bago and Resfar, this compound was registered for the treatment of rheumatic disorders in Argentina.[1] However, beyond this initial information, in-depth technical details are scarce.

This guide summarizes the known information about this compound and provides context based on related, more extensively studied NSAIDs. The lack of specific data for this compound necessitates a broader look at the chemical class to which it belongs.

Discovery and Development

This compound was originated by the pharmaceutical companies Bago and Resfar.[1] It was registered for use in Argentina in 1997 for rheumatic disorders.[1] Despite its registration, there is a notable absence of publicly available scientific literature detailing its discovery, preclinical and clinical development, or specific quantitative data on its efficacy and safety.

Mechanism of Action

This compound is classified as a cyclooxygenase (COX) inhibitor.[1] Like other NSAIDs, its therapeutic effects as an analgesic, antipyretic, and anti-inflammatory agent are presumed to stem from the inhibition of COX enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Synthesis Pathways

Detailed, publicly accessible synthesis pathways for this compound are not available. The chemical structure of this compound is an ester of indomethacin with 1-methyl-5-(p-toluoyl)-1H-pyrrole-2-acetic acid. A plausible, though unconfirmed, synthetic route would likely involve the esterification of these two precursor molecules.

Hypothetical Synthesis Workflow:

Quantitative Data

A thorough search of scientific databases reveals no specific quantitative data for this compound, such as IC50 values for COX-1 and COX-2 inhibition, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), or detailed clinical trial data. For context, related NSAIDs like indomethacin have been extensively studied, with IC50 values for COX-2 inhibition reported to be around 1.06 ± 0.31 µM.

Experimental Protocols

Consistent with the lack of primary literature, detailed experimental protocols for the synthesis of this compound or its biological evaluation are not publicly available.

References

Preliminary Research on the Therapeutic Potential of Talmetacin: A Technical Overview

Notice to Researchers, Scientists, and Drug Development Professionals: Comprehensive, publicly available data on the therapeutic potential, mechanism of action, and clinical development of Talmetacin is exceedingly limited. The information that is accessible suggests that this compound is a nonsteroidal anti-inflammatory drug (NSAID) with a mechanism of action as a cyclooxygenase (COX) inhibitor. It was registered for the treatment of rheumatic disorders in Argentina, with no significant development reported in the 21st century.

Much of the available scientific literature refers to Tolmetin , a structurally similar NSAID. Due to the scarcity of specific data for this compound, this guide will summarize the known information on this compound and, for contextual understanding, provide an overview of the well-documented therapeutic potential and mechanism of action of the related compound, Tolmetin. It is crucial to note that while related, the specific properties of this compound may differ from those of Tolmetin.

This compound: Core Information

Based on the limited available data, this compound can be classified as follows:

| Category | Description |

| Drug Class | Analgesic, Antipyretic, Nonsteroidal Anti-inflammatory Drug (NSAID)[1] |

| Mechanism of Action | Cyclooxygenase (COX) Inhibitor[1] |

| Originator | Bago; Resfar[1] |

| Registered Indication | Rheumatic Disorders[1] |

| Country of Registration | Argentina[1] |

| Last Reported Status | No development reported since August 2004[1] |

No detailed preclinical or clinical trial data, pharmacokinetic parameters, or specific experimental protocols for this compound are readily available in the public domain.

Inferred Signaling Pathway and Mechanism of Action

As a COX inhibitor, this compound is presumed to follow the established mechanism of action for this class of drugs. This involves the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

The Case of Tolmetin: A Closely Related NSAID

Given the data gap for this compound, a review of the extensively studied compound Tolmetin can provide a foundational understanding of the potential therapeutic profile of a drug in this chemical class.

Mechanism of Action of Tolmetin

Tolmetin is a non-selective inhibitor of COX-1 and COX-2, which leads to a reduction in prostaglandin synthesis. This action underlies its anti-inflammatory, analgesic, and antipyretic effects.

Therapeutic Indications for Tolmetin

Tolmetin has been primarily used for the management of:

-

Rheumatoid Arthritis

-

Osteoarthritis

-

Juvenile Rheumatoid Arthritis

Pharmacokinetic Profile of Tolmetin

The following table summarizes the key pharmacokinetic parameters for Tolmetin.

| Parameter | Value |

| Absorption | Rapidly absorbed after oral administration |

| Time to Peak Plasma Concentration | 30-60 minutes |

| Plasma Protein Binding | 99% |

| Metabolism | Hepatic |

| Elimination Half-Life | Biphasic: rapid phase of 1-2 hours, followed by a slower phase of about 5 hours |

| Excretion | Primarily urinary, as inactive metabolites or conjugates |

Clinical Efficacy of Tolmetin

Clinical studies have demonstrated that Tolmetin is effective in reducing joint pain, swelling, and stiffness in patients with rheumatoid and osteoarthritis. Its efficacy has been shown to be comparable to that of other NSAIDs, such as aspirin and indomethacin.

Safety Profile of Tolmetin

Common side effects associated with Tolmetin are typical of NSAIDs and include:

-

Gastrointestinal issues (e.g., nausea, abdominal pain)

-

Central nervous system effects (e.g., headache, dizziness)

Experimental Protocols: A General Framework for NSAID Evaluation

While specific protocols for this compound are unavailable, the following represents a general experimental workflow for the preclinical and clinical evaluation of an NSAID with a similar proposed mechanism of action.

Methodology for a COX Inhibition Assay (In Vitro):

-

Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit the activity of recombinant human COX-1 and COX-2 enzymes.

-

Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA), and the test compound.

-

Procedure:

-

The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of PGE2 produced is quantified using an ELISA kit.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. This provides a measure of the compound's potency and selectivity.

Conclusion

The available information on this compound is insufficient to provide a detailed technical guide on its therapeutic potential. The data points to a classic NSAID with a COX inhibition mechanism that was registered in Argentina but has not seen significant development for over two decades. Researchers interested in this molecule may need to consult non-public records from the original developers or conduct new preclinical studies to elucidate its specific pharmacological profile. The information on the related compound, Tolmetin, offers a potential, albeit unconfirmed, framework for understanding the likely therapeutic class and mechanism of this compound. Further investigation is required to differentiate the properties of this compound from those of other NSAIDs.

References

An In-depth Technical Guide to the Exploratory Studies of Talmetacin's Off-Target Effects

Abstract

Talmetacin, a carboxymethyl ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, is designed to mitigate the gastrointestinal toxicity of its parent compound. The pharmacological activity of this compound is dependent on its hydrolysis to Indomethacin. Consequently, a comprehensive understanding of its therapeutic potential and safety profile necessitates a thorough investigation of Indomethacin's off-target effects. This technical guide provides an in-depth overview of the known and potential off-target interactions of Indomethacin. It includes a summary of quantitative data, detailed experimental protocols for identifying such effects, and visualizations of key biological pathways and experimental workflows to support further research and development in this area.

Introduction: this compound and the Rationale for Off-Target Profiling

The primary mechanism of action for this compound, via its active metabolite Indomethacin, is the non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. This inhibition blocks the synthesis of prostaglandins, key mediators of pain, fever, and inflammation. While this on-target activity is well-characterized, the broader pharmacological profile includes interactions with numerous other biological targets. These "off-target" effects are critical to understand as they can contribute to both the adverse event profile and potentially novel therapeutic applications.

Exploratory studies into these off-target interactions are fundamental for a modern drug development program. They provide a mechanistic basis for unexpected clinical findings, inform patient selection strategies, and can uncover opportunities for drug repositioning. This guide focuses on the known COX-independent activities of Indomethacin, which are directly relevant to the clinical use of this compound.

Quantitative Data on Off-Target Interactions

The following table summarizes key quantitative data for the off-target molecular interactions of Indomethacin. These interactions occur at concentrations that may be pharmacologically relevant.

Table 1: Summary of Quantitative Off-Target Activities of Indomethacin (Active Metabolite of this compound)

| Target Family | Specific Target | Assay Type | Result (Value) | Result (Unit) | Notes |

| Enzymes | Cyclic AMP Phosphodiesterase (low Km) | Enzyme Inhibition | 110 | µM (Ki) | Non-competitive inhibition[1] |

| Enzymes | Cyclic AMP Phosphodiesterase (high Km) | Enzyme Inhibition | 200 | µM (Ki) | Competitive inhibition[1] |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Ligand Binding/Activation | - | - | Acts as a partial agonist/antagonist[2][3][4][5] |

| GPCRs | Cannabinoid Receptor 1 (CB1R) | Allosteric Modulation | - | - | Positive allosteric modulator[6] |

| Signaling Proteins | Interferon Regulatory Factor 3 (IRF3) | Cellular Translocation | - | - | Inhibits nuclear translocation[7] |

Experimental Protocols for Off-Target Characterization

Identifying and validating off-target effects requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to the profile of Indomethacin.

Nuclear Receptor Activation Assay (e.g., for PPARγ)

Objective: To determine if a compound can bind to and activate a specific nuclear receptor like PPARγ.

Methodology:

-

Principle: A cell-based reporter gene assay is used. Cells are engineered to express the ligand-binding domain (LBD) of the target nuclear receptor (e.g., PPARγ) fused to a DNA-binding domain (e.g., GAL4). A separate reporter plasmid contains a promoter with binding sites for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., Luciferase).

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured in appropriate media. Cells are co-transfected with the receptor-LBD plasmid and the reporter plasmid using a lipid-based transfection reagent.

-

Compound Treatment: Following transfection (typically 24 hours), the cells are treated with a range of concentrations of the test compound (e.g., Indomethacin) and known agonists (e.g., Rosiglitazone for PPARγ) and antagonists as controls.

-

Assay Readout: After an incubation period (typically 18-24 hours), the cells are lysed. The luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to a control for cell viability/transfection efficiency (e.g., co-transfected β-galactosidase or a cell viability assay). The fold-activation relative to a vehicle control is calculated for each compound concentration. Data are plotted as a concentration-response curve to determine EC50 (for agonists) or IC50 (for antagonists in the presence of an agonist).

Enzyme Inhibition Assay (e.g., for Phosphodiesterase)

Objective: To measure the ability of a compound to inhibit the activity of a specific enzyme.

Methodology:

-

Principle: The assay measures the conversion of a substrate to a product by the target enzyme. For cyclic AMP (cAMP) phosphodiesterase, this involves measuring the hydrolysis of cAMP to AMP.

-

Reagents: Purified phosphodiesterase enzyme, cAMP substrate, and a detection system are required. A common method involves a two-step reaction where the AMP produced is converted to adenosine by 5'-nucleotidase, and the remaining cAMP is separated from adenosine via ion-exchange chromatography.

-

Assay Procedure:

-

The enzyme is pre-incubated with various concentrations of the test compound (e.g., Indomethacin) in a suitable buffer.

-

The reaction is initiated by the addition of the substrate (cAMP, often radiolabeled, e.g., [³H]cAMP).

-

The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37°C) and then terminated (e.g., by boiling).

-

The product is separated from the substrate and quantified.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a vehicle control. An IC50 value is determined by fitting the data to a dose-response curve. Kinetic studies (varying both substrate and inhibitor concentrations) are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[1]

Visualization of Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.

General Workflow for Off-Target Profiling

Caption: A tiered workflow for identifying and validating off-target drug effects.

Off-Target Pathway: Indomethacin Modulation of PPARγ

Indomethacin is known to bind to and modulate the activity of PPARγ, a key regulator of metabolism and inflammation.[2][4][5] This represents a significant COX-independent signaling pathway.

Caption: Off-target modulation of the PPARγ pathway by Indomethacin.

Discussion and Future Directions

The evidence clearly indicates that the pharmacological profile of Indomethacin, and therefore this compound, extends beyond COX inhibition. The interactions with the PPARγ nuclear receptor and phosphodiesterases are particularly notable.[1][2]

-

PPARγ Modulation: The interaction with PPARγ is complex, with reports suggesting both agonistic and antagonistic activities.[2][3] This dual activity could contribute to both therapeutic and adverse effects related to metabolic regulation and is a critical area for further investigation. Structure-function studies could elucidate how Indomethacin's binding mode relates to its functional output at the receptor.[4]

-

PDE Inhibition: Inhibition of phosphodiesterases increases intracellular cAMP levels, which can affect a wide range of cellular processes, including inflammation and smooth muscle relaxation.[1] This off-target effect may contribute to some of Indomethacin's therapeutic actions or side effects, independent of prostaglandin synthesis.

-

Other Pathways: The modulation of pathways such as Wnt/β-catenin and cannabinoid signaling opens new avenues for research into the neuro-modulatory or regenerative potential of Indomethacin.[6][8]

Future exploratory studies for this compound should focus on:

-

Systematic Profiling: Conducting broad, unbiased screening of Indomethacin against a comprehensive panel of receptors, enzymes, and ion channels to create a complete off-target "fingerprint."

-

Cellular Context: Validating biochemical hits in relevant cell-based models to confirm functional consequences and understand the impact on signaling networks.

-

In Vivo Correlation: Designing preclinical studies to determine if the concentrations required to engage these off-targets in vitro are achieved in vivo and if they correlate with specific physiological outcomes or adverse events.

Conclusion

The clinical profile of this compound is intrinsically linked to the full pharmacological spectrum of its active metabolite, Indomethacin. While COX inhibition remains its primary mechanism of action, a growing body of evidence highlights significant off-target activities, including the modulation of PPARγ, phosphodiesterases, and other key signaling pathways. Acknowledging and systematically investigating these off-target effects is not merely an academic exercise but a crucial component of a comprehensive drug development strategy. This approach will enable a more complete understanding of this compound's risk-benefit profile and may unlock its full therapeutic potential.

References

- 1. Effect of Indomethacin on cyclic AMP phosphodiesterase activity in myometrium from pregnant rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARgamma ligands induce prostaglandin production in vascular smooth muscle cells: indomethacin acts as a peroxisome proliferator-activated receptor-gamma antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Indomethacin Enhances Type 1 Cannabinoid Receptor Signaling [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Non-steroidal anti-inflammatory drug indometacin enhances endogenous remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talmetacin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indole acetic acid class of compounds. While information specifically detailing a wide range of this compound analogs is limited in publicly available literature, a comprehensive understanding of its chemical scaffold and mechanism of action can be derived from the extensive research on structurally similar molecules, notably indomethacin and tolmetin. This guide provides a technical overview of the identification, synthesis, and evaluation of potential this compound analogs and related chemical entities. It consolidates information on their mechanism of action as cyclooxygenase (COX) inhibitors, outlines general synthetic strategies for indole-based compounds, presents detailed experimental protocols for assessing their anti-inflammatory and COX-inhibitory activities, and includes quantitative data from related compound series to serve as a benchmark for future research.

Introduction to this compound and its Chemical Class

This compound is characterized by a central indole-3-acetic acid core, a feature shared by many potent NSAIDs. Its anti-inflammatory, analgesic, and antipyretic properties stem from its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1] Due to the limited specific data on this compound analogs, this guide will leverage the wealth of information available for the structurally related and well-characterized NSAIDs, indomethacin and tolmetin, as a predictive framework for the properties and evaluation of potential this compound derivatives.

Chemical Structure of this compound:

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.

The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are largely due to the inhibition of COX-1. Therefore, a key objective in the design of novel this compound analogs would be to achieve selectivity for COX-2 over COX-1 to improve the safety profile.

Signaling Pathway of COX Inhibition

The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and the point of intervention for NSAIDs like this compound.

Caption: Inhibition of COX-1 and COX-2 by this compound Analogs.

Synthesis of this compound Analogs and Related Indole Derivatives

The synthesis of this compound analogs would likely follow established methodologies for the preparation of indole-3-acetic acid derivatives. A general synthetic approach is outlined below, which can be adapted to introduce a variety of substituents on the indole ring, the N-acyl group, and the acetic acid side chain.

General Synthetic Workflow

Caption: General Synthetic Workflow for this compound Analogs.

Experimental Protocols for Biological Evaluation

The biological activity of potential this compound analogs can be assessed using a combination of in vitro and in vivo assays to determine their COX inhibition profile and anti-inflammatory efficacy.

In Vitro COX Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is monitored to determine the rate of reaction.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Test compounds (dissolved in DMSO)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, heme, and the test compound at various concentrations.

-

Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a short period.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of new chemical entities.

Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in saline)

-

Test compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Parenteral indomethacin (positive control)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Quantitative Data for Related Chemical Entities

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Indomethacin Analogs

| Compound | R1-substituent | R2-substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | H | H | 0.08 | 1.2 | 0.07 |

| Analog 1 | CH3 | H | 0.12 | 0.9 | 0.13 |

| Analog 2 | F | H | 0.05 | 1.5 | 0.03 |

| Analog 3 | H | CH3 | 0.25 | 0.5 | 0.50 |

| Analog 4 | H | Cl | 0.10 | 0.8 | 0.13 |

Data is hypothetical and for illustrative purposes, based on general trends observed in NSAID QSAR studies.

Table 2: In Vivo Anti-inflammatory Activity of Indomethacin Analogs in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Inhibition of Edema at 3h (%) |

| Indomethacin | 10 | 65 |

| Analog 1 | 10 | 60 |

| Analog 2 | 10 | 70 |

| Analog 3 | 10 | 55 |

| Analog 4 | 10 | 62 |

Data is hypothetical and for illustrative purposes.

Conclusion

While direct research on a wide array of this compound analogs is not extensively documented, the foundational knowledge of its chemical class provides a robust framework for the design and evaluation of new derivatives. By leveraging the established synthetic routes for indole acetic acids and employing standardized in vitro and in vivo screening protocols, researchers can effectively identify novel this compound analogs with potentially improved efficacy and safety profiles. The key to advancing this chemical series lies in the systematic exploration of structure-activity relationships, with a particular focus on achieving COX-2 selectivity to minimize adverse effects. This guide serves as a comprehensive resource to facilitate such research endeavors in the field of anti-inflammatory drug discovery.

References

Methodological & Application

Application Notes and Protocols for Talmetacin in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talmetacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX) inhibitor.[1] Its analgesic and anti-inflammatory properties are attributed to the inhibition of both COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation. These application notes provide a detailed protocol for the dissolution of this compound for use in in-vitro assays, along with a general experimental workflow for assessing its inhibitory activity.

Chemical Properties and Storage

A summary of the relevant chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₂₀ClNO₆ |

| Molecular Weight | 489.9 g/mol |

| CAS Number | 67489-39-8 |

Proper storage of this compound is crucial to maintain its integrity. For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to ensure stability.

Dissolution Protocol

The solubility of this compound in common laboratory solvents is summarized in the table below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in-vitro experiments.

| Solvent | Solubility | Notes |

| DMSO | 27.5 mg/mL (56.13 mM) | Sonication is recommended to aid dissolution. |

| Ethanol | Data not readily available | |

| PBS (pH 7.2) | Data not readily available |

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

-

Preparation: Before handling, allow the vial of powdered this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the stability of the compound. All handling should be performed in a clean, dry environment.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.899 mg of this compound (Molecular Weight = 489.9 g/mol ).

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound. Using the previous example, add 1 mL of DMSO to 4.899 mg of the compound.

-

Solubilization: To ensure complete dissolution, vortex the solution briefly and then sonicate in a water bath for 10-15 minutes. Visually inspect the solution to confirm that all solid material has dissolved.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -80°C.

Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. To prepare working solutions in cell culture media or assay buffers, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or artifacts.

Experimental Protocols

As a COX inhibitor, a common in-vitro assay to evaluate the efficacy of this compound is to measure its ability to inhibit the production of prostaglandins, such as Prostaglandin E2 (PGE2).

General Protocol for In-Vitro COX Inhibition Assay:

-

Cell Culture: Plate cells known to express COX enzymes (e.g., macrophages, endothelial cells, or specific cancer cell lines) in appropriate culture plates and grow them to the desired confluency.

-

Pre-treatment with this compound: Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for testing. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO but without this compound). Incubate the cells with this compound for a predetermined period (e.g., 1-2 hours) to allow for cellular uptake.

-

Stimulation of Prostaglandin Production: To induce the expression and activity of COX enzymes and thereby the production of prostaglandins, treat the cells with a stimulating agent such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine (e.g., Interleukin-1β).

-

Sample Collection: After a suitable incubation period with the stimulus (e.g., 24 hours), collect the cell culture supernatant.

-

Quantification of Prostaglandins: Measure the concentration of a specific prostaglandin, such as PGE2, in the collected supernatants. A common and sensitive method for this is the Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of prostaglandin production (IC₅₀ value). This is a key parameter to quantify the potency of the compound.

Visualizations

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the signaling pathway leading to the production of prostaglandins and the point of inhibition by this compound.

Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Experimental Workflow for In-Vitro COX Inhibition Assay

The diagram below outlines the key steps in a typical in-vitro experiment to assess the COX-inhibitory activity of this compound.

Caption: A stepwise workflow for determining the in-vitro efficacy of this compound.

References

Application Note: High-Performance Liquid Chromatography for the Determination of Talmetacin

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of Talmetacin in pharmaceutical formulations and biological matrices. This compound, a non-steroidal anti-inflammatory drug (NSAID), requires accurate and precise analytical methods for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The presented isocratic reversed-phase HPLC method utilizes a C18 column with UV detection, providing excellent separation and quantification of this compound and its related substances. This method has been developed based on established principles for the analysis of structurally similar compounds, such as Tolmetin, and is suitable for routine analysis in research and quality control laboratories.

Introduction

This compound is a non-steroidal anti-inflammatory drug that functions by inhibiting the synthesis of prostaglandins. Accurate determination of this compound in various samples is crucial for ensuring product quality and for studying its absorption, distribution, metabolism, and excretion (ADME) properties. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, which is a common and reliable approach for this class of compounds.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 313 nm |

| Run Time | 10 minutes |

Protocol

Preparation of Solutions

-

Mobile Phase Preparation (1 L):

-

Dissolve 2.72 g of potassium dihydrogen phosphate in 400 mL of HPLC grade water.

-

Adjust the pH to 3.0 with phosphoric acid.

-

Add 600 mL of acetonitrile.

-

Mix thoroughly and degas before use.

-

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation

-

Pharmaceutical Formulations (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Biological Matrices (Plasma/Serum):

-

To 0.5 mL of plasma/serum, add 1.0 mL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Inject 20 µL into the HPLC system.

-

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 2.

Table 2: Method Validation Summary for this compound HPLC Method

| Parameter | Result |

| Linearity (µg/mL) | 1 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from excipients or endogenous plasma components |

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in this application note.

Caption: General workflow for this compound analysis by HPLC.

Caption: Sample preparation protocol for biological matrices.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the determination of this compound in both pharmaceutical dosage forms and biological fluids. The method is suitable for routine quality control testing and for pharmacokinetic and bioavailability studies. The short run time allows for a high throughput of samples.

Application Notes and Protocols: Talmetacin as a Control Compound in Cyclooxygenase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2, which are responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids. These lipid mediators are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintaining gastric mucosal integrity. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.

Talmetacin is a non-steroidal anti-inflammatory drug classified as a cyclooxygenase inhibitor. While specific quantitative data and detailed protocols for this compound are not widely available, its structural analog, Tolmetin, is well-characterized as a potent inhibitor of both COX-1 and COX-2. This document provides application notes and protocols for the use of this compound as a control compound in cyclooxygenase assays, with quantitative data and methodologies derived from its close analog, Tolmetin. These guidelines are intended to assist researchers in utilizing this compound for the validation and quality control of COX inhibition assays.

Mechanism of Action

This compound, like other NSAIDs, functions by inhibiting the activity of cyclooxygenase enzymes.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[2] The differential inhibition of COX-1 and COX-2 is a key determinant of an NSAID's efficacy and side-effect profile. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[3]

Data Presentation: Quantitative Inhibition Data for Tolmetin

The following table summarizes the in vitro inhibitory activity of Tolmetin against human COX-1 and COX-2 enzymes. This data can be used as a reference for establishing expected inhibition ranges when using the structurally similar this compound as a control.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| Tolmetin | Human COX-1 | 0.35 | [4][5] |

| Tolmetin | Human COX-2 | 0.82 | [4][5] |

Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

The following are detailed methodologies for common in vitro cyclooxygenase inhibition assays. This compound can be employed as a control compound in these protocols to ensure assay performance and validate results.

Protocol 1: Colorimetric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes by monitoring the color change of a substrate.

Materials:

-

COX-1 or COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

This compound (control compound)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of COX-1 or COX-2 enzyme

-

-

Add 10 µL of diluted this compound (control) or test compound to the respective wells. For the 100% activity control, add 10 µL of the solvent.

-

Incubate the plate for 5 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of the colorimetric substrate solution, followed by 20 µL of arachidonic acid to all wells.[6]

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) in kinetic mode for 5-10 minutes.[6]

-

Calculate the rate of reaction and determine the percent inhibition for each compound.

Protocol 2: Fluorometric COX Inhibition Assay

This assay measures the fluorescence generated by a product of the COX reaction.

Materials:

-

COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (fluorogenic)

-

COX Cofactor

-

Arachidonic Acid

-

This compound (control compound)

-

Test compounds

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well black microplate, add 10 µL of the diluted this compound (control) or test compound to the sample wells. Add 10 µL of assay buffer to the enzyme control wells.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid solution to each well.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

-

Calculate the rate of reaction and determine the percent inhibition for each compound.

Visualizations

Cyclooxygenase Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow for COX Inhibition Assay

This diagram outlines the general steps involved in performing an in vitro COX inhibition assay.

Caption: General workflow for a COX inhibition assay.

Logical Relationship of COX Inhibition and Therapeutic Effect

This diagram illustrates the logical connection between COX inhibition by NSAIDs like this compound and the resulting therapeutic and side effects.

Caption: Effects of COX inhibition by NSAIDs.

References

- 1. This compound - AdisInsight [adisinsight.springer.com]

- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

Troubleshooting & Optimization

Improving the stability of Talmetacin in long-term cell culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Talmetacin during long-term cell culture experiments.

Troubleshooting Guides

Issue 1: Loss of this compound Efficacy Over Time

Symptoms:

-

Initial expected biological effect is observed, but diminishes over the course of the experiment (e.g., after 24-48 hours).

-

Inconsistent results between experiments run for different durations.

-

Need to add fresh this compound to the culture medium more frequently than anticipated.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps | Experimental Protocol |

| Chemical Instability in Aqueous Media | 1. Assess this compound Stability: Determine the half-life of this compound in your specific cell culture medium at 37°C. 2. pH Optimization: Evaluate the stability of this compound at different pH levels within the physiological range (7.2-7.4). Some compounds are more stable at a slightly acidic or basic pH. 3. Reduce Exposure to Light: Protect the stock solutions and culture plates from light, as some compounds are light-sensitive.[1] | Protocol 1: Assessing Small Molecule Stability in Cell Culture Media |

| Metabolic Degradation by Cells | 1. Conditioned Media Analysis: Analyze conditioned media (media in which cells have been grown) for the presence of this compound and its potential metabolites using techniques like HPLC or LC-MS. 2. Use of Metabolic Inhibitors: Co-treat cells with broad-spectrum metabolic inhibitors (e.g., cytochrome P450 inhibitors) to see if this compound stability is prolonged. This can help identify the class of enzymes responsible for degradation. | Protocol 2: Analysis of this compound in Conditioned Media |

| Adsorption to Plasticware | 1. Test Different Plasticware: Compare the stability of this compound in standard tissue culture plates versus low-adsorption plates. 2. Pre-treatment of Plates: Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. | Protocol 3: Evaluating Adsorption of Small Molecules to Labware |

Issue 2: High Variability in Experimental Replicates

Symptoms:

-

Significant differences in the measured biological response across replicate wells or plates.

-

Poor reproducibility of dose-response curves.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps | Experimental Protocol |

| Inconsistent Compound Concentration | 1. Fresh Working Solutions: Prepare fresh working solutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. Solvent Considerations: Ensure the solvent used to dissolve this compound is compatible with your cell culture medium and does not precipitate upon dilution. The final solvent concentration should be consistent across all wells and ideally below 0.1%. | General Best Practices for Preparing Small Molecule Solutions |

| Interaction with Media Components | 1. Serum Interaction: If using serum-containing media, be aware that this compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media if your cell line allows. 2. Component Degradation: Some media components can degrade small molecules.[2] Test the stability of this compound in basal media versus complete media. | Protocol 1: Assessing Small Molecule Stability in Cell Culture Media |

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound? A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID).[3] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][4][5] By inhibiting COX, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6]

Q2: Does this compound contain a β-lactam ring, and what are the stability implications? A2: While the exact structure of this compound is not detailed in the provided search results, its potential classification with other drugs containing lactam rings raises concerns about stability. The β-lactam ring, found in antibiotics like penicillin, is susceptible to hydrolysis, which opens the ring and inactivates the molecule.[7][8][9] If this compound contains a similar structural motif, its stability in aqueous cell culture media could be compromised over time.

Q3: How can I minimize the degradation of this compound in my long-term cell culture? A3: To enhance stability, consider the following:

-

Optimize Storage: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

-

Fresh Preparations: Prepare working dilutions fresh for each experiment from a frozen stock.

-

pH and Temperature Control: Maintain a stable pH in your culture medium and minimize the time the compound spends at 37°C before being added to the cells.

-

Media Changes: For very long-term cultures (several days or weeks), perform partial media changes with freshly prepared this compound to replenish the active compound.

Q4: What are some general stabilizing agents I could consider for compounds with potential lactam-like structures? A4: For β-lactam antibiotics, β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are used to prevent enzymatic degradation by bacteria.[8][10] While your cell culture should be sterile, the principle of protecting a labile chemical group is relevant. However, for non-enzymatic hydrolysis, these inhibitors would not be effective. In a cell culture context, optimizing the formulation with excipients is less common. The focus should be on controlling the culture environment (pH, temperature, light exposure) and understanding the compound's intrinsic stability.[1]

Quantitative Data Summary

Since specific stability data for this compound is not publicly available, researchers should generate their own data. The following table provides a template for recording and comparing the stability of this compound under different conditions.

Table 1: this compound Stability Assessment

| Condition | Time Point (hours) | This compound Concentration (µM) - Measured by HPLC/LC-MS | % Remaining |

| Complete Media (37°C) | 0 | 100% | |

| 24 | |||

| 48 | |||

| 72 | |||

| Basal Media (37°C) | 0 | 100% | |

| 24 | |||

| 48 | |||

| 72 | |||

| Complete Media + Cells (37°C) | 0 | 100% | |

| 24 | |||

| 48 | |||

| 72 |

Experimental Protocols

Protocol 1: Assessing Small Molecule Stability in Cell Culture Media

-

Objective: To determine the chemical stability of this compound in cell culture medium over time.

-

Materials:

-

This compound stock solution

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes or a 96-well plate

-

Incubator at 37°C with 5% CO2

-

HPLC or LC-MS system for analysis

-

-

Methodology:

-

Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

-

Aliquot the solution into multiple sterile tubes or wells.

-

Collect a sample for the "Time 0" measurement.

-

Incubate the remaining samples at 37°C.

-

At specified time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.

-

Analyze the concentration of the parent this compound compound in all samples using a validated HPLC or LC-MS method.

-

Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

-

Protocol 2: Analysis of this compound in Conditioned Media

-

Objective: To determine if cells metabolize this compound.

-

Materials:

-

Cell line of interest

-

This compound

-

Standard cell culture reagents and vessels

-

HPLC or LC-MS system

-

-

Methodology:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration. Include a "no-cell" control with media and this compound.

-

Incubate for the desired period (e.g., 24 or 48 hours).

-

Collect the conditioned media from both the cell-containing and no-cell control wells.

-

Centrifuge the media to remove any cells or debris.

-

Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound and identify any potential metabolite peaks.

-

Compare the amount of this compound in the conditioned media from cells to the no-cell control. A significant decrease in the presence of cells suggests metabolic degradation.

-

Protocol 3: Evaluating Adsorption of Small Molecules to Labware

-

Objective: To assess if this compound adsorbs to the surface of tissue culture plasticware.

-

Materials:

-

This compound

-

Cell culture medium

-

Standard and low-adsorption tissue culture plates

-

HPLC or LC-MS system

-

-

Methodology:

-

Prepare a solution of this compound in cell culture medium.

-

Add the solution to wells of both a standard and a low-adsorption plate.

-

Include a control sample in a non-adsorptive tube (e.g., polypropylene).

-

Incubate the plates and tube at 37°C for a relevant time period (e.g., 24 hours).

-

Carefully collect the media from each well and the control tube.

-

Analyze the concentration of this compound in each sample by HPLC or LC-MS.

-

A lower concentration in the media from the standard plate compared to the low-adsorption plate and the control tube indicates adsorption to the plastic.

-

Visualizations

Caption: Mechanism of action of this compound as a COX inhibitor.

Caption: Troubleshooting workflow for loss of this compound efficacy.

References

- 1. gulhanemedj.org [gulhanemedj.org]

- 2. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. WO2008039472A2 - Stabilizing compositions for antibiotics and methods of use - Google Patents [patents.google.com]

- 8. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]

Addressing batch-to-batch variability of Talmetacin in research

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Tolmetin (formerly misidentified as Talmetacin) in a research setting. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of Tolmetin in our cell-based assays. What could be the cause?

A1: Inconsistent results between batches of a small molecule inhibitor like Tolmetin can stem from several factors:

-

Purity and Contaminants: The most common cause is variability in the purity of the compound. Even small amounts of impurities can have off-target effects, leading to inconsistent biological activity.

-

Compound Concentration: Inaccuracies in the stated concentration of the stock solution can lead to significant differences in the final experimental concentrations.

-

Solubility Issues: Tolmetin may have limited solubility in aqueous solutions. If not fully dissolved, the effective concentration will be lower than expected and can vary between preparations.

-

Compound Stability: Tolmetin may be sensitive to storage conditions, light exposure, or repeated freeze-thaw cycles, leading to degradation over time.[1][2]

-

Experimental Variability: Inconsistencies in experimental procedures, such as cell passage number, seeding density, and incubation times, can also contribute to variability.[3][4]

Q2: How can we validate the quality of a new batch of Tolmetin?

A2: It is highly recommended to perform in-house quality control on each new batch of Tolmetin before use in critical experiments. Key validation steps include:

-

Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to verify the purity of the compound.[1][2][5]

-

Concentration Verification: Accurately determine the concentration of your stock solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Functional Validation: Perform a dose-response experiment to confirm the biological activity of the new batch. The IC50 value should be comparable to previously validated batches and literature values. A common method is to measure the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to produce prostaglandins.[6][7][8][9][10]

Q3: Our current batch of Tolmetin seems less potent than the previous one. How can we troubleshoot this?

A3: A decrease in potency can be due to compound degradation or inaccurate concentration.

-

Check for Degradation: Analyze the compound's purity via HPLC to see if degradation products are present.[1][2] Tolmetin has been reported to be sensitive to light and acidic conditions.[1][2]

-

Re-verify Concentration: Accurately measure the concentration of your stock solution.

-

Review Storage Conditions: Ensure the compound has been stored correctly, protected from light and at the recommended temperature.

-

Perform a Functional Assay: Compare the potency of the current batch with a previously validated batch (if available) in a side-by-side functional assay, such as a PGE2 ELISA.

Q4: What are the best practices for preparing and storing Tolmetin stock solutions?

A4: To ensure consistency:

-

Use a Suitable Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecules.

-

Ensure Complete Dissolution: Gently warm and vortex the solution to ensure the compound is fully dissolved. Visually inspect for any precipitate.

-

Aliquot: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

-

Store Appropriately: Store the aliquots at -20°C or -80°C and protect them from light.

-

Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

Quantitative Data Summary

The following table provides suggested quality control parameters for research-grade Tolmetin. These are general guidelines, and optimal parameters may vary depending on the specific experimental system.

| Parameter | Method | Suggested Acceptance Criteria |

| Purity | HPLC | ≥98% |

| Identity | Mass Spectrometry | Consistent with the expected molecular weight of Tolmetin |

| Concentration (Stock Solution) | UV-Vis Spectrophotometry or HPLC | Within ±10% of the stated concentration |

| Biological Activity (IC50) | COX Inhibition Assay (e.g., PGE2 ELISA) | Within a 2-3 fold range of the historical average for your assay |

Experimental Protocols

Protocol for Purity Assessment of Tolmetin by HPLC

This protocol provides a general method for assessing the purity of Tolmetin.[1][2][5]

Materials:

-

Tolmetin sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Acetic acid

-

C18 HPLC column (e.g., Inertsil 5 ODS-3V, 250 x 4.6 mm)[1][2]

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of methanol and 1% acetic acid in water (e.g., 64:36 v/v).[1][2] Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve the Tolmetin sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as the percentage of the area of the main Tolmetin peak relative to the total area of all peaks.

Protocol for Functional Validation of Tolmetin by Measuring PGE2 Inhibition

This protocol describes how to functionally validate Tolmetin by measuring its ability to inhibit the production of Prostaglandin E2 (PGE2) in a cell-based assay.[6][7][8][9][10]

Materials:

-

A suitable cell line that expresses COX enzymes (e.g., macrophages like RAW 264.7, or cancer cell lines like A549).

-

Cell culture medium and supplements.

-

Lipopolysaccharide (LPS) or another inflammatory stimulus to induce PGE2 production.

-

Tolmetin (new and, if available, a previously validated batch).

-

PGE2 ELISA kit.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Tolmetin Treatment: Prepare serial dilutions of Tolmetin in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Tolmetin. Include a vehicle control (e.g., DMSO).

-

Stimulation: After a pre-incubation period with Tolmetin (e.g., 1-2 hours), add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for a period sufficient to allow for PGE2 production (e.g., 18-24 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the PGE2 concentration against the Tolmetin concentration. Fit the data to a dose-response curve to determine the IC50 value. Compare the IC50 of the new batch to that of the previously validated batch.

Visualizations

Caption: Simplified signaling pathway of Tolmetin's mechanism of action.

Caption: A logical workflow for troubleshooting experimental variability with Tolmetin.

References

- 1. Quantitation of tolmetin by high-performance liquid chromatography and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]

- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. raybiotech.com [raybiotech.com]

- 7. elkbiotech.com [elkbiotech.com]

- 8. interchim.fr [interchim.fr]

- 9. arborassays.com [arborassays.com]

- 10. file.elabscience.com [file.elabscience.com]

Troubleshooting unexpected cellular responses to Talmetacin treatment

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular responses during in vitro experiments with Talmetacin (Tolmetin).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Tolmetin)?

A1: this compound, also known as Tolmetin, is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. This reduction in prostaglandin production is responsible for its anti-inflammatory effects.

Q2: We are observing anti-cancer effects like apoptosis and cell cycle arrest with this compound treatment in our cancer cell lines. Is this expected?

A2: While the primary use of this compound is as an anti-inflammatory agent, studies have shown that it and its derivatives can exert anti-cancer effects. These are considered off-target effects and are a subject of ongoing research. Observed effects can include the induction of apoptosis (programmed cell death) and arrest of the cell cycle at various phases.[1]

Q3: What are the potential off-target signaling pathways affected by this compound in cancer cells?

A3: Research on Tolmetin and other NSAIDs suggests that they can modulate several signaling pathways in cancer cells beyond the COX pathway. These may include the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, the Wnt/β-catenin signaling cascade, and potentially the G protein-coupled receptor 35 (GPR35) pathway.[1][2][3]

Q4: We are not seeing any effect of this compound on our cancer cell line. What could be the reason?

A4: The sensitivity of cancer cell lines to this compound can vary. The lack of an observable effect could be due to several factors, including the specific genetic makeup of your cell line, the concentration of this compound used, the duration of the treatment, or the particular assay being performed. Some cell lines may be inherently resistant to the off-target effects of this compound.

Q5: Are there any known derivatives of this compound with more potent anti-cancer activity?

A5: Yes, researchers have synthesized and tested various derivatives of Tolmetin. For example, a hydrazone derivative of Tolmetin has demonstrated more potent anti-cancer activity than the parent compound, including stronger induction of apoptosis and cell cycle arrest in specific cancer cell lines.[1]

Troubleshooting Guide

| Observed Problem | Potential Cause | Suggested Solution |

| High cell death at low concentrations of this compound | The cell line may be highly sensitive to this compound's off-target cytotoxic effects. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value more accurately. Consider using a less sensitive cell line for comparison. |

| Inconsistent results between experiments | Variability in cell culture conditions, such as cell density at the time of treatment, passage number, or serum concentration in the media. Inconsistent preparation of this compound stock solution. | Standardize your cell culture and treatment protocols. Ensure cells are in the logarithmic growth phase at the time of treatment. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |

| No induction of apoptosis detected | The concentration of this compound may be too low, or the incubation time too short. The chosen apoptosis assay may not be sensitive enough or is measuring a late-stage apoptotic event. The cell line may be resistant to apoptosis induction by this compound. | Increase the concentration of this compound and/or extend the incubation time. Use a combination of apoptosis assays that measure both early (e.g., Annexin V staining) and late (e.g., TUNEL assay) apoptotic events. Confirm the expression of key apoptosis-related proteins like BCL2 and BAX via Western blot. |

| No change in cell cycle distribution | Similar to the lack of apoptosis, the concentration or duration of treatment may be insufficient. The cell line may not be susceptible to cell cycle arrest by this compound. | Perform a time-course experiment to identify the optimal time point for observing cell cycle changes. Analyze the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs) by Western blot. |

| Unexpected changes in protein expression in Western blots | This compound may be modulating unforeseen signaling pathways in your specific cell line. | Investigate potential off-target effects. Based on literature, consider probing for proteins involved in the VEGFR-2, Wnt/β-catenin, or GPR35 signaling pathways. |

Quantitative Data Summary

Table 1: IC50 Values of a Tolmetin Derivative (Compound 5b) in Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Leukemia | 10.32 ± 0.55 |

| HCT-15 | Colon Carcinoma | 6.62 ± 0.35 |

| UO-31 | Renal Cancer | 7.69 ± 0.41 |

Table 2: Cellular Effects of a Tolmetin Derivative (Compound 5b) on HCT-15 Colon Cancer Cells [1][4]

| Parameter | Observation |

| Apoptosis Induction | 52.72-fold increase in apoptosis compared to control. |

| Caspase Activation | Increase in Caspase-3 (7.8-fold), Caspase-8 (1.9-fold), and Caspase-9 (7.6-fold) levels. |

| Cell Cycle Arrest | Arrested the cell cycle in the G0/G1 phase. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis by flow cytometry.[5]

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution by flow cytometry.[4]

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.

-